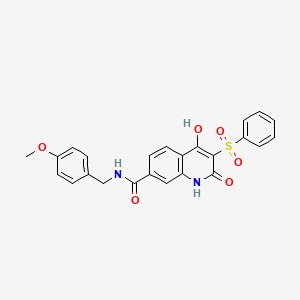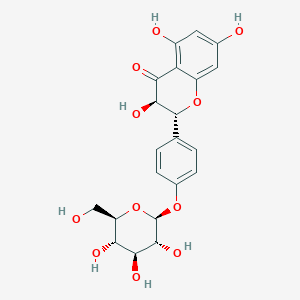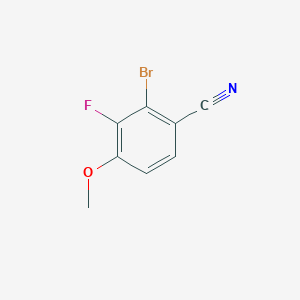![molecular formula C24H26N4O2 B2986168 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide CAS No. 1226449-96-2](/img/structure/B2986168.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide is a unique chemical compound known for its multifaceted applications. The compound's structure consists of a dihydroisoquinoline moiety attached to a pyrimidine ring, further linked to an acetamide group with a dimethylphenyl substituent. Such a molecular arrangement bestows upon it distinctive chemical properties and potential for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Synthesis of the pyrimidine precursor
2-chloro-6-methylpyrimidine undergoes a nucleophilic substitution reaction with 3,4-dihydroisoquinoline in the presence of a suitable base (e.g., sodium hydride) and an organic solvent (e.g., DMF) to yield the intermediate 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidine.
Coupling with acetamide
The intermediate compound is then reacted with 2-bromoacetamide in the presence of a base (e.g., potassium carbonate) to form the final product, this compound.
Industrial Production Methods
On an industrial scale, the synthesis would require optimization to ensure high yield and purity. This might involve the use of continuous flow reactors to control reaction conditions precisely, and the selection of catalysts or solvents that minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, potentially converting the dihydroisoquinoline moiety to isoquinoline derivatives.
Reduction: : Reduction reactions may target the pyrimidine ring or the acetamide group, leading to various hydrogenated products.
Substitution: : Nucleophilic substitution reactions could occur at the pyrimidine ring, especially at positions activated by the electron-withdrawing acetamide group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major products would depend on the specific reactions but could include various substituted pyrimidine derivatives, modified isoquinoline structures, and hydrogenated compounds.
科学的研究の応用
Chemistry
Catalyst Design: : Used in the development of novel catalysts due to its unique structural features.
Organic Synthesis: : Serves as an intermediate for the synthesis of other complex molecules.
Biology
Enzyme Inhibition: : Potentially useful in studying enzyme inhibition mechanisms given its complex structure.
Receptor Binding Studies: : Acts as a ligand in receptor binding assays.
Medicine
Pharmaceutical Research: : Investigated for its potential therapeutic effects in treating certain diseases.
Drug Development: : A lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Polymer Chemistry: : Utilized in the synthesis of specialty polymers with unique properties.
Material Science: : Aids in the development of new materials with specific characteristics like enhanced thermal stability.
作用機序
The compound exerts its effects through various molecular pathways:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : May involve inhibition of enzymatic pathways or modulation of receptor-mediated signaling cascades.
類似化合物との比較
Similar Compounds
2-(4-methylpyrimidin-2-yl)isoquinolin-1(2H)-one: : Shares a pyrimidine-isoquinoline framework but lacks the acetamide group.
N-phenyl-2-({[2-(6-methylpyrimidin-4-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-yl}acetohydrazide): : Similar core structure but different substituents.
Highlighting Uniqueness
The presence of the dimethylphenyl acetamide group differentiates 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide from its analogs, potentially offering unique biological activities and chemical properties.
This compound stands out due to its diverse applications across multiple fields, underpinned by its distinct chemical structure and reactivity.
特性
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-8-9-21(12-17(16)2)26-22(29)15-30-23-13-18(3)25-24(27-23)28-11-10-19-6-4-5-7-20(19)14-28/h4-9,12-13H,10-11,14-15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSIXFMPSFFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-((2-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986095.png)


![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2986099.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid](/img/structure/B2986100.png)
![2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2986102.png)

![1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2986104.png)
![N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2986105.png)

![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2986107.png)
![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2986108.png)
